Cas no 2228692-94-0 (3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride)
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride
- (1S,3s)-3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride
- methyl 2,4-methanoglutamate hydrochloride
- 3-amino-3-methoxycarbonylcyclobutane-1-carboxylic acid;hydrochloride
- starbld0024502
- Z3303679856
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- Inchi: 1S/C7H11NO4.ClH/c1-12-6(11)7(8)2-4(3-7)5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H
- InChI Key: AWBODJXCILPFTB-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(C1(CC(C(=O)O)C1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 219
- Topological Polar Surface Area: 89.6
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM445612-1g |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95%+ | 1g |
$1577 | 2023-03-25 | |
| Enamine | EN300-1725241-0.05g |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95% | 0.05g |
$306.0 | 2023-09-20 | |
| Enamine | EN300-1725241-0.1g |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95% | 0.1g |
$457.0 | 2023-09-20 | |
| Enamine | EN300-1725241-0.25g |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95% | 0.25g |
$650.0 | 2023-09-20 | |
| Enamine | EN300-1725241-0.5g |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95% | 0.5g |
$1025.0 | 2023-09-20 | |
| Enamine | EN300-1725241-1.0g |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95% | 1.0g |
$1315.0 | 2023-07-10 | |
| Enamine | EN300-1725241-2.5g |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95% | 2.5g |
$2576.0 | 2023-09-20 | |
| Enamine | EN300-1725241-5.0g |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95% | 5.0g |
$3812.0 | 2023-07-10 | |
| Enamine | EN300-1725241-10.0g |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95% | 10.0g |
$5652.0 | 2023-07-10 | |
| Aaron | AR01FL7Z-50mg |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride |
2228692-94-0 | 95% | 50mg |
$446.00 | 2025-02-11 |
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride
Introduction to 3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride (CAS No. 2228692-94-0)
3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride, identified by the chemical compound code CAS No. 2228692-94-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutane core, which is a cyclic structure with four carbon atoms, making it a versatile scaffold for drug design. The presence of both amino and methoxycarbonyl functional groups, along with the hydrochloride salt form, contributes to its unique chemical properties and potential biological activities.
The structure of 3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride features a highly symmetric arrangement, which is often exploited in medicinal chemistry for designing molecules with specific interactions. The cyclobutane ring itself is known for its rigidity, which can enhance binding affinity and selectivity when incorporated into drug candidates. Furthermore, the amino group at the 1-position and the methoxycarbonyl group at the 3-position provide opportunities for further derivatization, allowing researchers to fine-tune the pharmacological profile of the compound.
In recent years, there has been growing interest in cyclobutane derivatives due to their potential applications in treating various diseases. The pharmacological significance of this compound lies in its ability to modulate biological pathways by interacting with specific targets. For instance, studies have suggested that analogs of this structure may exhibit inhibitory effects on certain enzymes or receptors, making them valuable candidates for drug development.
One of the most compelling aspects of 3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride is its role as a building block in synthetic chemistry. The cyclobutane core can be easily modified through various chemical reactions, such as nucleophilic substitution or ring-opening reactions, enabling the synthesis of a wide range of derivatives. These derivatives can then be screened for biological activity, leading to the discovery of novel therapeutic agents.
Recent advancements in computational chemistry have also enhanced our understanding of the biological activity of this compound. Molecular modeling studies have shown that the rigid cyclobutane ring can adopt multiple conformations, which may influence its interactions with biological targets. Additionally, the presence of polar functional groups like the amino and methoxycarbonyl groups allows for hydrogen bonding and electrostatic interactions, further enhancing binding affinity.
The synthetic pathways for preparing 3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride are well-documented in the literature. One common approach involves the reaction of cyclobutanone with ammonia and carbon monoxide under acidic conditions, followed by methylation to introduce the methoxycarbonyl group. The final step typically involves conversion to the hydrochloride salt to improve solubility and stability.
In terms of applications in pharmaceutical research, this compound has been explored as a potential lead molecule for treating neurological disorders. Preliminary studies have suggested that derivatives of this structure may interact with neurotransmitter receptors, offering a new avenue for developing treatments for conditions such as depression and anxiety. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The chemical properties of 3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride make it an interesting candidate for further investigation. Its stability under various conditions and compatibility with multiple synthetic methodologies make it a valuable asset in medicinal chemistry libraries. Additionally, its solubility in both aqueous and organic solvents allows for versatile formulation strategies in drug development.
As research continues to uncover new applications for cyclobutane derivatives, compounds like 3-amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride are likely to play an increasingly important role in drug discovery and development. The combination of structural rigidity provided by the cyclobutane ring and functional groups that allow for diverse biological interactions makes this class of molecules particularly promising for future therapeutic applications.
The future directions for studying this compound include exploring its potential as an intermediate in larger synthetic schemes and investigating its interactions with more complex biological systems. Advances in high-throughput screening technologies may also accelerate the discovery process by allowing rapid assessment of large libraries of derivatives.
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